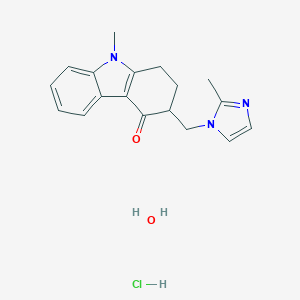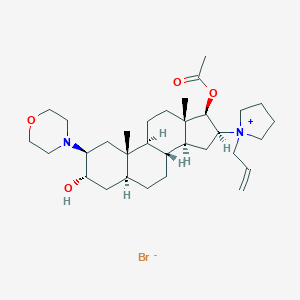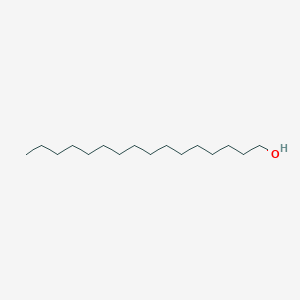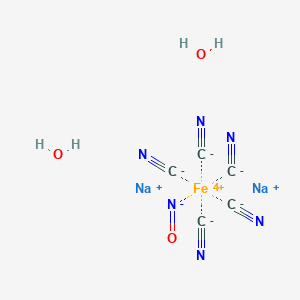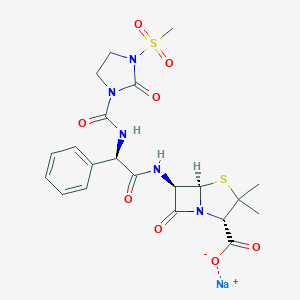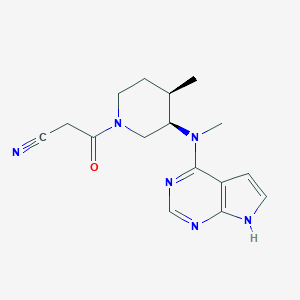
Clopidogrelbisulfat
Übersicht
Beschreibung
Clopidogrel bisulfate is a drug commonly used for the prevention of blood clots and to reduce the risk of heart attack and stroke. It is an oral antiplatelet agent, a type of drug that helps to prevent the formation of blood clots. It is also known by its brand name, Plavix. Clopidogrel bisulfate is a prodrug, meaning that it must be metabolized by the body to become active. It is used to reduce the risk of stroke, heart attack, and other serious cardiovascular events in patients with cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Antithrombozyten-Aktivität
Clopidogrelbisulfat ist ein Medikament mit Antithrombozyten-Aktivität. Es wird zur Behandlung verschiedener Blutgefäßkrankheiten verwendet, die mit Thrombozyten zusammenhängen, wie Angina, Arrhythmie, periphere arterielle Verschlusskrankheit, Schlaganfall, zerebrale Arteriosklerose und Myokardinfarkt .
Behandlung der koronaren Herzkrankheit
This compound ist strukturell und pharmakologisch ähnlich wie Ticlopidin. Es wird verwendet, um Blutgerinnsel bei verschiedenen Erkrankungen wie peripheren Gefäßerkrankungen und koronaren Herzkrankheiten zu hemmen .
Management des Akuten Koronarsyndroms
Nach 30 Tagen führte die Clopidogrel-Therapie zu einer signifikanten relativen Reduktion um 20 % der Wahrscheinlichkeit für einen Tod aus kardiovaskulären Gründen, einen erneuten Myokardinfarkt oder eine Ischämie, die eine dringende Revaskularisierung erforderlich machte .
Sphärische Kristallisation
This compound-Form-I-Kristalle sind unregelmäßige, rechteckige Kristalle. Aufgrund ihrer schlechten Komprimierbarkeit, Fließfähigkeit und ihrer starken Oberflächenspannung wenden Hersteller sphärische Kristallisationsmethoden an, um this compound-Form-I-Sphärische Agglomerate mit einer gleichmäßigen Partikelgrößenverteilung zu produzieren .
Antisolvent-Kristallisation
Hersteller synthetisieren this compound-Form-I-Kristallsalze hauptsächlich unter Verwendung sehr komplexer Methoden, die Form-I-Sphärische Agglomerate mittels sphärischer Kristallisation erzeugen .
In-vitro-Dissolutionsstudie
Feststoffdispersionen von this compound wurden mittels eines Lösungsmitteleindampfungsverfahrens hergestellt, wobei Ethanol (96 %, v/v) als Lösungsmittel verwendet wurde, mit drei verschiedenen Polymeren als Träger: Povidon, Copovidon und Poloxamer 407 .
Wirkmechanismus
Target of Action
Clopidogrel bisulfate is a thienopyridine class inhibitor of P2Y12 ADP platelet receptors . These receptors play a crucial role in platelet aggregation, which is a key process in the formation of blood clots .
Mode of Action
Clopidogrel is a prodrug, which means it needs to be metabolized in the body to become active . The active metabolite of clopidogrel specifically and irreversibly inhibits the P2Y12 subtype of ADP receptors on platelets . This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation .
Biochemical Pathways
The effectiveness of clopidogrel bisulfate results from its antiplatelet activity, which is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite inhibits the P2Y12 ADP receptor, preventing the activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation .
Pharmacokinetics
The pharmacokinetics of clopidogrel bisulfate involves its absorption, distribution, metabolism, and excretion (ADME). Clopidogrel is absorbed and then metabolized by the liver to produce the active metabolite. This metabolism is largely dependent on the CYP2C19 enzyme . The active metabolite is then distributed throughout the body, where it exerts its antiplatelet effects. Finally, the metabolites of clopidogrel are excreted from the body .
Result of Action
The primary result of clopidogrel’s action is the prevention of blood clot formation. By inhibiting platelet aggregation, clopidogrel reduces the risk of thrombotic events such as myocardial infarction (heart attack) and stroke . This makes it a valuable medication in the treatment of conditions like peripheral vascular disease, coronary artery disease, and cerebrovascular disease .
Action Environment
The action of clopidogrel bisulfate can be influenced by various environmental factors. For instance, the pH, humidity, and temperature of the microenvironment can affect the stability of clopidogrel bisulfate . Additionally, genetic factors can also influence the drug’s action. For example, individuals with certain genetic variations in the CYP2C19 enzyme may metabolize clopidogrel differently, affecting its efficacy .
Safety and Hazards
Clopidogrel bisulfate causes severe skin burns and eye damage. It is toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, and difficulty breathing .
Biochemische Analyse
Biochemical Properties
This inhibition prevents ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a crucial component in the cross-linking of platelets .
Cellular Effects
In the cellular context, clopidogrel bisulfate primarily affects platelets, reducing their ability to aggregate and form clots . This can influence various cellular processes, including cell signaling pathways related to platelet activation and aggregation .
Molecular Mechanism
The molecular mechanism of action of clopidogrel bisulfate involves its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This active metabolite then irreversibly binds to the P2Y12 class of ADP receptors on platelets, inhibiting platelet activation and aggregation .
Temporal Effects in Laboratory Settings
The antiplatelet effects of clopidogrel bisulfate are not immediate; it takes about 2 hours for the drug to start working after intake . The drug’s effect lasts for about five days
Dosage Effects in Animal Models
In animal models, the effects of clopidogrel bisulfate can vary with different dosages
Metabolic Pathways
Clopidogrel bisulfate is a prodrug, meaning it must be metabolized in the body to produce its active form . This metabolic pathway is mediated by several enzymes in the CYP450 system, including CYP3A4, CYP2C19, CYP1A2, and CYP2B6 .
Subcellular Localization
As an inhibitor of platelet activation, clopidogrel bisulfate acts at the cell surface level, specifically at the ADP receptors on the platelet membrane Therefore, its subcellular localization is primarily at the cell surface
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Clopidogrel bisulfate involves several steps, including the preparation of intermediates and the final salt formation. The key steps include the condensation reaction between 2-chlorobenzylamine and acetic anhydride, followed by cyclization with thiolactone to form the thiolactone intermediate. The thiolactone intermediate is then converted to the carboxylic acid intermediate, which is subsequently reacted with a chiral reagent to form the chiral intermediate. The chiral intermediate is then reacted with hydrogen peroxide and a base to form the final salt, Clopidogrel bisulfate.", "Starting Materials": [ "2-chlorobenzylamine", "acetic anhydride", "thiolactone", "sodium hydroxide", "hydrogen peroxide", "chiral reagent" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine and acetic anhydride to form an amide intermediate", "Step 2: Cyclization of the amide intermediate with thiolactone to form the thiolactone intermediate", "Step 3: Conversion of the thiolactone intermediate to the carboxylic acid intermediate using sodium hydroxide", "Step 4: Reaction of the carboxylic acid intermediate with a chiral reagent to form the chiral intermediate", "Step 5: Reaction of the chiral intermediate with hydrogen peroxide and a base to form the final salt, Clopidogrel bisulfate" ] } | |
CAS-Nummer |
120202-66-6 |
Molekularformel |
C16H18ClNO6S2 |
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
hydrogen sulfate;hydron;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1 |
InChI-Schlüssel |
FDEODCTUSIWGLK-RSAXXLAASA-N |
Isomerische SMILES |
[H+].COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-] |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Kanonische SMILES |
[H+].COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)[O-] |
Aussehen |
Assay:≥98%A crystalline solid |
Color/Form |
Colorless oil |
Andere CAS-Nummern |
144077-07-6 113665-84-2 135046-48-9 120202-66-6 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Löslichkeit |
In water, 51 mg/L at 25 °C (est) |
Synonyme |
clopidogrel clopidogrel besilate clopidogrel besylate clopidogrel bisulfate clopidogrel hydrochloride Clopidogrel Mepha clopidogrel napadisilate clopidogrel Sandoz clopidogrel, (+)(S)-isomer clopidogrel-Mepha Iscover PCR 4099 PCR-4099 Plavix SC 25989C SC 25990C SR 25989 |
Dampfdruck |
2.9X10-7 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



